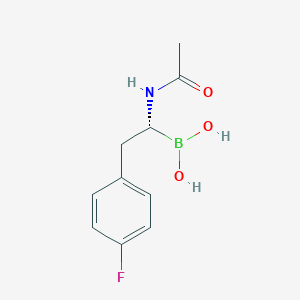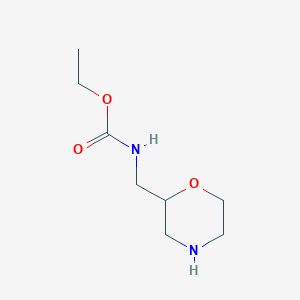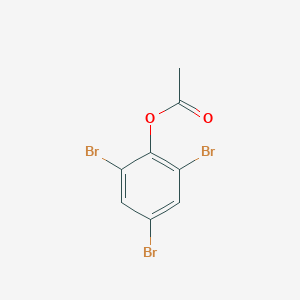![molecular formula C34H40N6O6 B118279 [(Z)-2-[[(2R)-1-[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]ethenyl] (Z,2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pent-4-enoate CAS No. 155919-39-4](/img/structure/B118279.png)
[(Z)-2-[[(2R)-1-[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]ethenyl] (Z,2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pent-4-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Z)-2-[[(2R)-1-[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]ethenyl] (Z,2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pent-4-enoate is a cyclic peptide compound with the molecular formula C34H40N6O6. It contains various functional groups, including aromatic rings, amides, and esters, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-2-[[(2R)-1-[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]ethenyl] (Z,2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pent-4-enoate typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The peptide chain is elongated through coupling reactions, and the final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. Optimization of reaction conditions, such as temperature, solvent, and pH, is crucial for efficient production .
化学反応の分析
Types of Reactions
[(Z)-2-[[(2R)-1-[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]ethenyl] (Z,2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The aromatic rings and amide groups can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: Functional groups on the aromatic rings can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
科学的研究の応用
[(Z)-2-[[(2R)-1-[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]ethenyl] (Z,2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pent-4-enoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent in cancer and neurodegenerative diseases.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
作用機序
The mechanism of action of [(Z)-2-[[(2R)-1-[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]ethenyl] (Z,2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pent-4-enoate involves its interaction with specific molecular targets, such as somatostatin receptors and protein tyrosine phosphatases. These interactions can modulate signaling pathways, leading to effects such as cell growth inhibition and receptor sensitization . The compound’s ability to cross the blood-brain barrier also highlights its potential in neurological applications .
類似化合物との比較
Similar Compounds
Tyr-Pro: A dipeptide with memory-improving properties.
Gly-Pro: Known for its transportability across the blood-brain barrier.
Uniqueness
[(Z)-2-[[(2R)-1-[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]ethenyl] (Z,2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pent-4-enoate is unique due to its cyclic structure and specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and modulate various signaling pathways sets it apart from other similar compounds .
特性
CAS番号 |
155919-39-4 |
|---|---|
分子式 |
C34H40N6O6 |
分子量 |
628.7 g/mol |
IUPAC名 |
[(Z)-2-[[(2R)-1-[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]ethenyl] (Z,2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pent-4-enoate |
InChI |
InChI=1S/C34H40N6O6/c35-15-3-7-29(39-31(42)27(36)20-22-10-13-26(41)14-11-22)34(45)46-18-16-38-32(43)30-8-4-17-40(30)33(44)28(37)21-23-9-12-24-5-1-2-6-25(24)19-23/h1-3,5-6,9-16,18-19,27-30,41H,4,7-8,17,20-21,35-37H2,(H,38,43)(H,39,42)/b15-3-,18-16-/t27-,28-,29+,30+/m0/s1 |
InChIキー |
DJZOCVOQQQQOFF-MLNUMCSWSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)N)C(=O)NC=COC(=O)C(CC=CN)NC(=O)C(CC4=CC=C(C=C4)O)N |
異性体SMILES |
C1C[C@@H](N(C1)C(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)N)C(=O)N/C=C\OC(=O)[C@@H](C/C=C\N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
正規SMILES |
C1CC(N(C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)N)C(=O)NC=COC(=O)C(CC=CN)NC(=O)C(CC4=CC=C(C=C4)O)N |
同義語 |
H-Tyr-c(D-Orn-2-Nal-D-Pro-Gly-) Tyr-c(Orn-2-Nal-Pro-Gly-) tyrosyl-cyclo(ornithyl-(2-naphthyl)alanyl-prolyl-glycyl-) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















